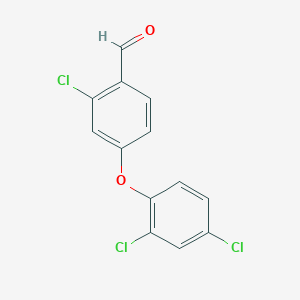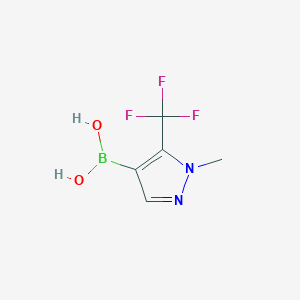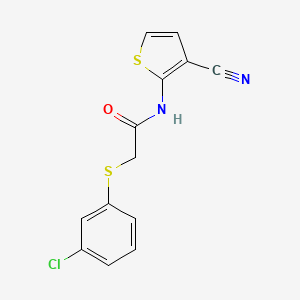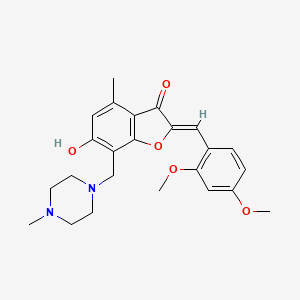
4-(2,4-Dichlorophenoxy)-2-chlorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenoxyacetic acid, often referred to by its ISO common name 2,4-D, is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
2,4-D was first reported in 1944 by R. Pokorny. Its preparation involves the reaction of 2,4-dichlorophenol and chloroacetic acid . A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .
Molecular Structure Analysis
The molecular formula of 2,4-D is C8H6Cl2O3 . It is a chlorinated derivative of phenol .
Physical And Chemical Properties Analysis
2,4-D is a white to yellow powder with a molar mass of 221.04 g/mol. It has a melting point of 140.5 °C and a boiling point of 160 °C. It is highly soluble in water, with a solubility of 900 mg/L .
科学的研究の応用
Herbicide Formulation
“4-(2,4-Dichlorophenoxy)-2-chlorobenzaldehyde” is structurally related to 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. It is employed in agriculture to control broadleaf weeds, being particularly effective due to its systemic action. The compound is absorbed through the leaves and translocated to the meristems, leading to uncontrolled plant growth and eventually plant death .
Synthetic Auxin Research
As a synthetic auxin, 2,4-D is used in plant research laboratories and as a supplement in plant cell culture media. It plays a crucial role in understanding plant growth regulation, tissue culture development, and gene expression studies related to plant hormones .
Environmental Monitoring
The compound’s derivatives, including 2,4-D, are monitored in environmental samples to assess pollution levels. Advanced oxidation processes (AOPs) have been developed for the degradation of such compounds, which are crucial for ensuring water safety and mitigating herbicide contamination .
Fluorescent Detection in Food Analysis
A novel fluorescent assay for detecting 2,4-D in food samples has been developed. This method employs covalent organic frameworks (COFs) and MnO2 nanosheets, providing a sensitive and cost-effective approach to monitor herbicide residues in agricultural products .
Immunohistochemistry & Immunocytochemistry
Antibodies that detect 2,4-D can be used in immunohistochemistry and immunocytochemistry applications. These techniques are essential for studying the presence and distribution of herbicides in biological tissues, which is important for toxicological studies .
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another application where antibodies specific to 2,4-D are utilized. This assay is widely used for the quantitative determination of herbicide concentrations in various samples, providing a high-throughput and accurate method for herbicide detection .
Advanced Oxidation Processes for Water Treatment
The related compound 2,4-D has been the subject of studies focusing on its degradation using advanced oxidation processes. These processes are vital for treating contaminated water and are evaluated for their efficiency and cost-effectiveness .
Development of Custom Antibodies
The structural similarity of “4-(2,4-Dichlorophenoxy)-2-chlorobenzaldehyde” to 2,4-D suggests potential in the development of custom antibodies. These antibodies can be tailored for specific targets, species, and applications, expanding the toolkit available for scientific research .
作用機序
Target of Action
The primary target of 4-(2,4-Dichlorophenoxy)-2-chlorobenzaldehyde is similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known herbicide . The compound acts on broadleaf weeds, specifically targeting a plant growth hormone called auxin . This hormone plays a crucial role in the regulation of plant growth and development .
Mode of Action
The compound mimics the action of auxin, leading to uncontrolled, unsustainable growth in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant . This uncontrolled growth eventually leads to the death of the plant .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D). The degradation process has been widely studied, especially the role of bacteria and the enzymes and genes that regulate the 2,4-D degradation . The compound might also be degraded by fungi, particularly white-rot basidiomycetes .
Pharmacokinetics
After oral administration in rats, the mean Cmax values and the AUC 0→∞ values were observed, indicating its bioavailability .
Result of Action
The result of the compound’s action is the death of susceptible plants due to uncontrolled growth . This is achieved by disrupting the normal growth patterns of the plant, leading to unsustainable growth and eventual plant death .
Action Environment
The action of 4-(2,4-Dichlorophenoxy)-2-chlorobenzaldehyde, like 2,4-D, can be influenced by environmental factors. Additionally, most formulations of 2,4-D are degraded to the anionic form in the environment, which is water-soluble and has the potential to be highly mobile .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-4-(2,4-dichlorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-2-4-13(12(16)5-9)18-10-3-1-8(7-17)11(15)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYIZYVZNMSNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894747.png)
![3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2894749.png)
![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)

![Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894753.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2894756.png)
![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2894760.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2894762.png)